N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide
Description
Nomenclature, Classification, and Registry Parameters
N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is systematically classified within the broader category of substituted amides, specifically representing a butanamide derivative containing both aromatic amino and phenoxy substituents. The compound's formal chemical identification is established through multiple standardized registry systems that provide unambiguous molecular recognition across scientific databases and chemical literature.
The primary registry information for this compound demonstrates its well-established chemical identity within international chemical databases. The Chemical Abstracts Service has assigned the unique identifier 1020723-24-3 to this molecular entity, ensuring its distinct recognition in chemical literature and commercial applications. The molecular descriptor number MFCD09997124 further supports its cataloging within chemical databases, particularly those focused on research and analytical applications.
The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the full chemical name explicitly describes the structural components and their spatial relationships. This nomenclature system ensures consistent identification across different scientific disciplines and geographical regions, facilitating accurate communication among researchers and practitioners in the field.
The compound's classification as a substituted amide places it within a significant category of organic molecules known for their diverse reactivity patterns and biological activities. This classification is based on the presence of the characteristic carbonyl-nitrogen linkage that defines the amide functional group, modified by the specific aromatic and aliphatic substituents that confer unique properties to this particular molecular structure.
Structural Characteristics and Molecular Architecture
The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement that significantly influences its chemical and physical properties. The compound possesses a molecular formula of C₁₈H₂₂N₂O₂, indicating the presence of eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms within its structure. This elemental composition results in a calculated molecular weight of 298.4 grams per mole, positioning it within the medium molecular weight range for organic compounds of pharmaceutical and research interest.
The structural framework of this compound can be analyzed through its constituent functional groups and their spatial arrangements. The molecule contains a central butanamide backbone that serves as the primary structural foundation, with two distinct aromatic ring systems attached through different chemical linkages. The first aromatic system features a 2-methylphenyl group directly bonded to the amino nitrogen of the amide functionality, while the second aromatic system consists of a 2-methylphenoxy group connected through an ether linkage to the alpha carbon of the butanamide chain.
The compound's three-dimensional structure exhibits a planar character due to the conjugation between the aromatic ring systems and the carbonyl group of the amide functionality. This planar arrangement facilitates electronic delocalization across the molecular framework, potentially influencing both the compound's stability and its interactions with other chemical species. The presence of the amino group at the 5-position of one aromatic ring and the methyl substitution at the 2-position of both aromatic systems creates a specific electronic environment that may contribute to the compound's unique chemical behavior.
The molecular geometry of this compound can be represented through its Simplified Molecular Input Line Entry System notation: CCC(OC1=CC=CC=C1C)C(NC2=CC(N)=CC=C2C)=O. This linear representation provides a systematic method for describing the atom connectivity and bonding patterns within the molecule, enabling computational analysis and database searching capabilities.
The compound's structural characteristics also include specific stereochemical considerations related to the alpha carbon of the butanamide chain, which serves as a chiral center due to the presence of four different substituents. This stereochemical feature may result in the existence of enantiomeric forms, each potentially exhibiting distinct biological and chemical properties depending on the specific three-dimensional arrangement of atoms around this chiral center.
Historical Context and Discovery Timeline
The historical development of this compound represents part of the broader evolution of substituted amide chemistry that has been central to medicinal chemistry and pharmaceutical research over the past several decades. The compound's emergence in chemical literature reflects the systematic exploration of butanamide derivatives and their potential applications in various research fields.
The synthetic approaches for preparing this compound have been documented in contemporary chemical literature, with methodologies typically involving the reaction of 5-amino-2-methylbenzoic acid with butanoyl chloride under controlled conditions. These synthetic procedures represent refinements of classical amide formation reactions that have been fundamental to organic chemistry since the early twentieth century. The development of efficient synthetic routes for this particular compound has enabled its availability for research applications and potential commercial utilization.
The compound's recognition in chemical databases and research literature has grown progressively as investigators have explored the properties and applications of substituted butanamide derivatives. The assignment of standardized registry numbers and molecular descriptors has facilitated the compound's integration into global chemical information systems, supporting collaborative research efforts across different institutions and geographical regions.
Contemporary research interest in this compound has been driven by its potential applications in proteomics research and biochemical investigations. The compound's structural features make it suitable for studies involving protein-small molecule interactions and cellular biochemistry applications. This research focus represents a continuation of the historical trend toward developing specialized chemical tools for biological research applications.
The compound's synthetic accessibility and structural versatility have contributed to its adoption in research laboratories focused on organic synthesis methodology development. Investigators have utilized this compound as a model system for exploring various chemical transformations, including oxidation reactions, reduction processes, and substitution mechanisms. These research applications demonstrate the compound's value as both a synthetic target and a starting material for further chemical elaborations.
The evolution of analytical techniques and computational chemistry methods has enhanced the characterization and understanding of this compound's properties over time. Advanced spectroscopic methods and molecular modeling approaches have provided detailed insights into the compound's electronic structure, conformational preferences, and potential interaction mechanisms with biological targets.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-16(22-17-8-6-5-7-13(17)3)18(21)20-15-11-14(19)10-9-12(15)2/h5-11,16H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFMKHBACSTNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 5-amino-2-methylphenol is then reacted with 2-(2-methylphenoxy)butanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Introduction of different substituents on the phenoxy group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific molecular targets.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutic Applications: It may have therapeutic potential in treating certain diseases by modulating biological pathways.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals.
Pharmaceuticals: It can be used in the production of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Tubulin Inhibitors (): Compounds like D.1.8 and D.1.10 feature ethynyl-quinolyl groups linked to butanamide, which are critical for tubulin polymerization inhibition. The absence of this moiety in the target compound suggests divergent mechanisms or targets .
- CTPS1 Inhibitors (): Derivatives with pyrimidinyl and sulfonamido groups (e.g., C₂₃H₂₅ClN₄O₃S) target CTPS1 in proliferative diseases.
Stereochemical and Conformational Differences
- highlights stereoisomers (e.g., compounds m, n, o) with variations in hydroxy and dimethylphenoxy positions. These differences significantly alter binding affinities and metabolic stability, underscoring the importance of stereochemistry in phenoxy-butanamide derivatives .
Physicochemical Properties
- The methoxy variant (C₁₈H₂₂N₂O₃, ) has higher molecular weight (314.40 vs. ~297.38) and polarity due to the methoxy group, which may enhance aqueous solubility compared to the target compound’s methyl substituent .
Research Implications and Limitations
- Structural Insights : The crystal data from (e.g., a=9.2242 Å, b=12.5399 Å for a related compound) suggest that analogous molecules adopt stable triclinic structures, which could guide future crystallographic studies of the target compound .
- Activity Gaps : While tubulin and CTPS1 inhibitors dominate the evidence, the target compound’s biological role remains unconfirmed. Further assays are needed to elucidate its mechanism.
Notes
- and emphasize the role of substituents in defining biological activity, but the target compound’s unique substitution pattern may confer novel properties.
Biological Activity
N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is a synthetic organic compound that has garnered attention in biochemical research for its diverse biological activities. This article will explore its mechanism of action, biological applications, and findings from recent studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₂N₂O₂
- CAS Number : 1020723-24-3
- Molecular Weight : 302.38 g/mol
The compound features an amine group, a butanamide backbone, and a phenoxy moiety, which contribute to its unique chemical properties. The presence of the amino group allows for hydrogen bonding with various biological targets, while the phenoxy group enhances hydrophobic interactions, potentially increasing binding affinity to proteins and enzymes .
The mechanism of action of this compound involves several key interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity through competitive or non-competitive mechanisms. This is particularly relevant in biochemical pathways where enzyme regulation is crucial.
- Cell Signaling Modulation : It can influence cell signaling pathways by interacting with receptors or other signaling molecules, potentially leading to altered cellular responses.
Enzyme Interactions
This compound has been utilized in studies focused on enzyme interactions. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research:
| Enzyme Target | Effect | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition | |
| Protein Kinase A (PKA) | Modulation |
Pharmacological Applications
The compound has shown potential in various pharmacological applications:
- Anticancer Activity : Preliminary studies indicate that it may interact with cancer-related pathways, providing a basis for further investigation into its use as an anticancer agent.
- Neuropharmacology : Research suggests potential anticonvulsant properties, indicating its relevance in treating neurological disorders.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- In Vitro Studies : In vitro experiments demonstrated that the compound effectively inhibited COX enzymes, suggesting anti-inflammatory properties. The inhibition was dose-dependent, indicating potential therapeutic relevance in inflammatory diseases.
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of the compound with various receptors, showing promising interactions that could lead to further drug development.
- Animal Models : In animal models, administration of the compound resulted in significant reductions in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent.
Comparison with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-butanamide | Chlorine instead of methyl | Enhanced enzyme inhibition |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)butanamide | Pyridine ring addition | Potential neuropharmacological effects |
These comparisons reveal how minor structural changes can significantly impact biological activity and therapeutic potential.
Q & A
Q. In Vitro Tubulin Polymerization Assay :
- Isolate tubulin from bovine brain and monitor polymerization kinetics (absorbance at 350 nm) with/without the compound (10–100 μM). Compare to positive controls (e.g., colchicine) .
Immunofluorescence Microscopy : Treat HeLa cells with the compound (IC₅₀ dose), fix, and stain with α-tubulin antibodies. Disrupted microtubule networks indicate tubulin-targeting activity .
Resistance Profiling : Test against paclitaxel-resistant cell lines to determine cross-resistance patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
